
4-Bromo-5-fluoro-2-methoxyphenol
Overview
Description
4-Bromo-5-fluoro-2-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine and iron powder.
Acetylation: Acetic anhydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Major Products:
Substituted Phenols: Depending on the substituents introduced during substitution reactions.
Quinones and Hydroquinones: From oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-fluoro-2-methoxyphenol has garnered attention for its role as an inhibitor of InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. This inhibition disrupts the fatty acid synthesis II pathway critical for the integrity of the bacterial cell wall, making it a candidate for developing new anti-tuberculosis therapies.
Case Study : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis, showcasing its potential for combating drug-resistant strains of tuberculosis.
Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate cell signaling pathways by influencing key signaling proteins makes it valuable for research on cellular metabolism and gene expression.
Biochemical Properties :
- Acts as a substrate for enzymes catalyzing nucleophilic substitution reactions.
- Influences phosphorylation cascades through kinase activity modulation.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block in synthesizing more complex organic molecules. It serves as a starting material for various derivatives and polyfunctionalized bicyclic systems.
Synthesis Applications :
- Used in producing agrochemicals and pharmaceuticals.
- Enhances the thermal stability and flame resistance of materials when incorporated into plastics and coatings.
Industrial Applications
The compound is also applied in various industries:
- Agrochemicals : As an intermediate in pesticide synthesis.
- Pharmaceuticals : In the development of new therapeutic agents.
- Materials Science : Improves properties of plastics and coatings due to its chemical stability.
Summary of Research Findings
Research has highlighted several critical findings regarding this compound:
- Antituberculosis Activity : Effective against M. tuberculosis, indicating potential for new treatment strategies.
- Cytotoxicity Assessments : Exhibits selective cytotoxic effects against cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cells), suggesting anticancer properties warranting further investigation.
- Enzyme Interaction Studies : The ability to form halogen bonds enhances binding affinity to target proteins, making it a valuable candidate for biochemical research.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 4-Bromo-2-methoxyphenol
- 5-Fluoro-2-methoxyphenol
- 4-Bromo-3-fluorophenol
Comparison: 4-Bromo-5-fluoro-2-methoxyphenol is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine can enhance its electrophilic substitution reactions, making it more versatile in synthetic applications .
Biological Activity
4-Bromo-5-fluoro-2-methoxyphenol is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H8BrF O2, with a molecular weight of 221.02 g/mol. The presence of bromine and fluorine atoms on the phenolic ring enhances its chemical reactivity and biological activity. The compound typically appears as a crystalline powder, ranging in color from white to pale yellow.
Target Enzyme: InhA
This compound acts primarily as a slow, tight-binding inhibitor of InhA, which plays a crucial role in the fatty acid synthesis II (FAS-II) pathway essential for the integrity of the bacterial cell wall in Mycobacterium tuberculosis .
Mode of Action
The inhibition of InhA disrupts the synthesis of mycolic acids, vital components of the mycobacterial cell wall. This action leads to compromised cell wall integrity, making it a promising candidate for tuberculosis treatment .
Biochemical Pathways
The compound's ability to modulate various biochemical pathways is notable. It participates in nucleophilic substitution reactions and can influence cellular processes by modulating key signaling proteins. For instance, it has been shown to affect kinases involved in phosphorylation cascades, thereby impacting gene expression and cellular metabolism .
Pharmacokinetics
This compound is expected to have low solubility in water, similar to many phenolic compounds. Its stability can be influenced by environmental factors such as pH and temperature, necessitating careful storage conditions to maintain efficacy .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Activity | Description |
---|---|
Inhibition of InhA | Acts as a slow-binding inhibitor affecting fatty acid synthesis in M. tuberculosis . |
Cell Signaling Modulation | Influences kinase activity, impacting cellular metabolism and gene expression . |
Nucleophilic Substitution | Participates as a substrate for various enzymatic reactions . |
Potential Antimicrobial Effects | Exhibits antimicrobial properties against various pathogens . |
Case Studies and Research Findings
Research has demonstrated the effectiveness of this compound in various experimental settings:
- Antituberculosis Activity : A study highlighted its role as an effective inhibitor against M. tuberculosis, showcasing its potential in developing new therapeutic strategies for drug-resistant strains .
- Cytotoxicity Assessments : In vitro cytotoxicity tests against cancer cell lines (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cells) indicated that this compound may have selective cytotoxic effects, warranting further investigation into its anticancer properties .
- Enzyme Interaction Studies : The compound's ability to form halogen bonds with specific amino acid residues enhances its binding affinity to target proteins, making it a valuable candidate for further biochemical research .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIUDHOXUKBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650148 | |
Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-25-4 | |
Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886510-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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